![molecular formula C14H12N4OS B2428984 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 131090-39-6](/img/structure/B2428984.png)
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MPTT is a member of the 1,2,4-triazole family, which has been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. In
Scientific Research Applications
- Chalcone A : Among the synthesized chalcones, chalcone A (1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one) displayed the highest antimalarial activity. Its IC50 values were 0.48 μg/mL and 0.31 μg/mL against P. falciparum 3D7 and FCR3 strains, respectively. Molecular docking studies revealed its potential as an antimalarial agent .
- 4-[(4-Bromophenyl)ethynyl]pyridine : This compound has been investigated for its self-assembly behavior, Ullmann reaction, and pyridine coordination on metallic surfaces. The resulting molecular architectures (such as Kagome networks, coordinated/covalent dimers, and branched coordination chains) are sensitive to the underlying metal substrates .
Antimalarial Activity
Metal Surface Chemistry
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-19-12-6-4-11(5-7-12)18-13(16-17-14(18)20)10-3-2-8-15-9-10/h2-9H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUSSBBLMAAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol |
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